molecular formula C12H16ClNO B11881008 4-Chloro-2-(cyclohexylmethoxy)pyridine CAS No. 1346707-05-8

4-Chloro-2-(cyclohexylmethoxy)pyridine

Cat. No.: B11881008
CAS No.: 1346707-05-8
M. Wt: 225.71 g/mol
InChI Key: DYHOQGMBXFJEGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2-(cyclohexylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Chloro-2-(cyclohexylmethoxy)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-(cyclohexylmethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclohexylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclohexylmethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

4-Chloro-2-(cyclohexylmethoxy)pyridine can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry .

Properties

CAS No.

1346707-05-8

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-2-(cyclohexylmethoxy)pyridine

InChI

InChI=1S/C12H16ClNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2

InChI Key

DYHOQGMBXFJEGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NC=CC(=C2)Cl

Origin of Product

United States

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